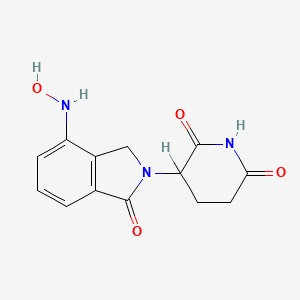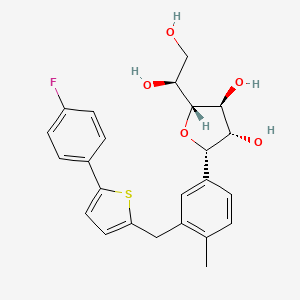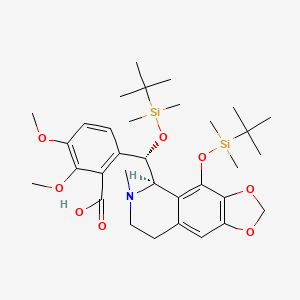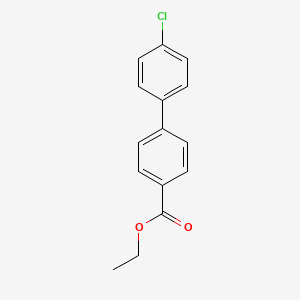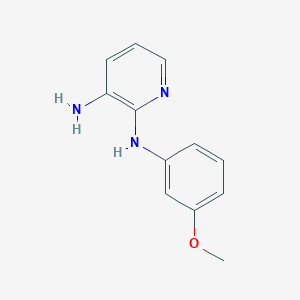
4-Desfluoro Posaconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Desfluoro Posaconazole is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including Candida species, Aspergillus species, and other opportunistic fungi . The modification of posaconazole to this compound involves the removal of a fluorine atom, which can potentially alter its pharmacological properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desfluoro Posaconazole typically involves the modification of the posaconazole molecule. The process begins with the synthesis of posaconazole, which is derived from itraconazole. The removal of the fluorine atom is achieved through specific dehalogenation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying solid dispersion technology are employed to enhance the solubility and bioavailability of the compound . The process includes the use of various carriers and solvents to achieve the desired product characteristics.
Analyse Chemischer Reaktionen
Types of Reactions
4-Desfluoro Posaconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole and triazolone side chains.
Substitution: Substitution reactions, such as dehalogenation, are used to remove the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and dehalogenating agents like palladium catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and efficacy .
Wissenschaftliche Forschungsanwendungen
4-Desfluoro Posaconazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine removal on triazole antifungal agents.
Biology: Investigated for its antifungal activity against various pathogenic fungi.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-Desfluoro Posaconazole is similar to that of posaconazole. It inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the formation of the cell membrane, leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
4-Desfluoro Posaconazole is compared with other triazole antifungal agents, such as:
Posaconazole: The parent compound with a fluorine atom.
Itraconazole: Another triazole antifungal agent with a similar structure.
Fluconazole: A triazole antifungal agent with a different spectrum of activity.
Uniqueness
The uniqueness of this compound lies in its modified structure, which can potentially offer different pharmacological properties and efficacy compared to its parent compound and other similar agents .
Conclusion
This compound is a promising derivative of posaconazole with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C37H43FN8O4 |
|---|---|
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(3R,5R)-5-(2-fluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H43FN8O4/c1-3-35(27(2)47)46-36(48)45(26-41-46)31-10-8-29(9-11-31)42-16-18-43(19-17-42)30-12-14-32(15-13-30)49-21-28-20-37(50-22-28,23-44-25-39-24-40-44)33-6-4-5-7-34(33)38/h4-15,24-28,35,47H,3,16-23H2,1-2H3/t27-,28-,35+,37+/m1/s1 |
InChI-Schlüssel |
KYLCTYDWBLAEHT-JARZQHCWSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=CC=CC=C7F |
Kanonische SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=CC=CC=C7F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


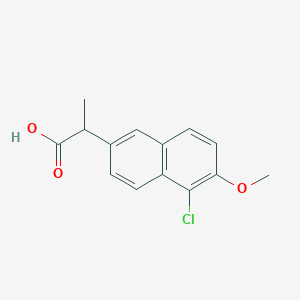
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
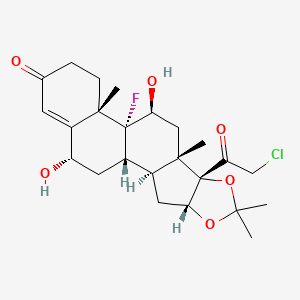
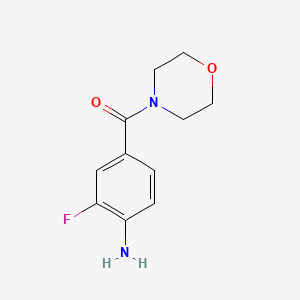


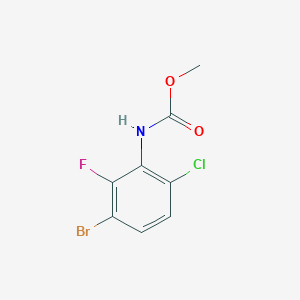
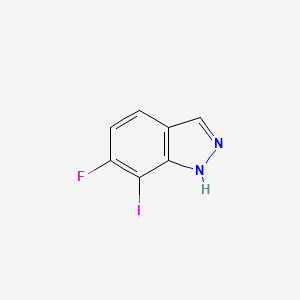
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
